

# Spectral Analysis of 1-Ethyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 1-Ethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1272344

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This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound **1-Ethyl-1H-pyrazole-4-carbaldehyde**, a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

## Summary of Spectral Data

The structural characterization of **1-Ethyl-1H-pyrazole-4-carbaldehyde** has been elucidated through various spectroscopic techniques. The key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses are summarized in the tables below, providing a clear and concise reference for researchers.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
9.88	s	H-C=O
8.15	s	H-3
8.05	s	H-5
4.18	q	-CH <sub>2</sub> -
1.48	t	-CH <sub>3</sub>

Note: 's' denotes a singlet, 't' a triplet, and 'q' a quartet.

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
185.5	C=O
142.0	C-5
139.8	C-3
120.5	C-4
46.5	-CH <sub>2</sub> -
15.2	-CH <sub>3</sub>

### Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1680	Strong	C=O stretch (aldehyde)
~2820, ~2720	Medium	C-H stretch (aldehyde)
~3120	Medium	C-H stretch (aromatic)
~2980	Medium	C-H stretch (aliphatic)
~1540	Medium	C=N, C=C stretch (ring)

## Mass Spectrometry (MS) Data

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
124	100	[M] <sup>+</sup> (Molecular Ion)
95	High	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
67	Medium	[M - C <sub>2</sub> H <sub>5</sub> - CO] <sup>+</sup>

Note: The fragmentation pattern is consistent with the structure of **1-Ethyl-1H-pyrazole-4-carbaldehyde**.

## Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectral data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **1-Ethyl-1H-pyrazole-4-carbaldehyde** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A Bruker Avance III HD 400 or equivalent spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.
- <sup>1</sup>H NMR:
  - Pulse Program: A standard single-pulse experiment (zg30).
  - Acquisition Time: Approximately 3-4 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-32, depending on the sample concentration.

- Spectral Width: 0-12 ppm.
- $^{13}\text{C}$  NMR:
  - Pulse Program: A proton-decoupled pulse program (zgpg30).
  - Acquisition Time: Approximately 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .
  - Spectral Width: 0-220 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid **1-Ethyl-1H-pyrazole-4-carbaldehyde** was finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters:

- Spectrometer: A PerkinElmer Spectrum Two or similar Fourier-Transform Infrared (FTIR) spectrometer.
- Technique: Transmission.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample compartment was recorded prior to the sample analysis.

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then baseline-corrected.

## Mass Spectrometry (MS)

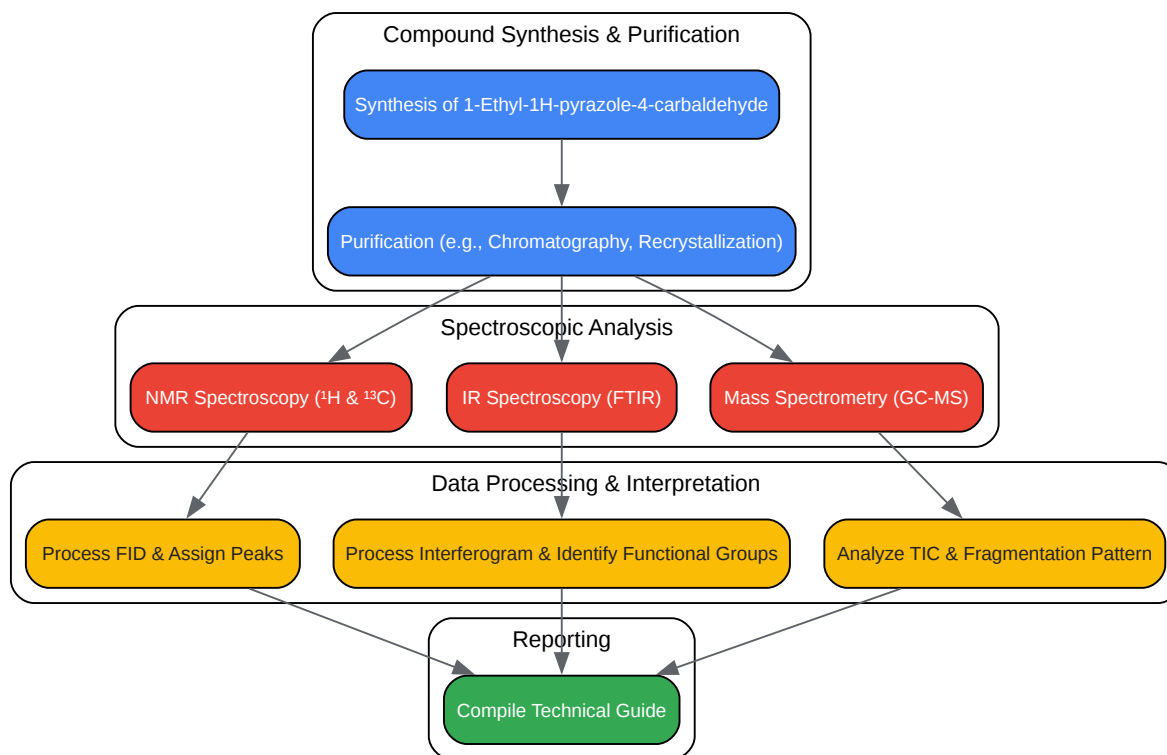
Instrumentation and Parameters:

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
- Gas Chromatograph: An Agilent 7890A GC system or equivalent, equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m).
- Carrier Gas: Helium, with a constant flow rate of approximately 1 mL/min.
- Injection: 1  $\mu$ L of a dilute solution of the compound in a suitable solvent (e.g., dichloromethane) was injected in splitless mode.
- Oven Program: The oven temperature was initially held at 50-70°C for 1-2 minutes, then ramped at a rate of 10-20°C/min to a final temperature of 250-280°C, which was held for 5-10 minutes.
- Mass Spectrometer: An Agilent 5975C series MSD or a similar quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

Data Processing: The total ion chromatogram (TIC) and the mass spectrum of the corresponding peak for **1-Ethyl-1H-pyrazole-4-carbaldehyde** were obtained and analyzed using the instrument's data analysis software.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data for an organic compound like **1-Ethyl-1H-pyrazole-4-carbaldehyde**.



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Caption: General workflow for spectral analysis.

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